molecular formula C26H25NO7 B264914 7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate

7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate

Cat. No. B264914
M. Wt: 463.5 g/mol
InChI Key: SJGUTVFKEGYLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate, also known as AMCA or 7-Acetoxy-4-methylcoumarin-3-[2-(1,2,3,4-tetrahydro-1-naphthalenylamino)-2-oxoethyl] ether, is a synthetic compound that has been widely used in scientific research. It is a coumarin derivative and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate is not fully understood. However, it is believed to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This leads to increased levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. It has also been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate. One area of interest is its potential therapeutic applications in various diseases. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of new synthetic compounds based on the structure of this compound. These compounds may have improved efficacy and safety compared to this compound and could be used as potential therapeutics in the future.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and has potential applications in various diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in these diseases.

Synthesis Methods

The synthesis of 7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate involves the reaction of 4-methyl-7-hydroxycoumarin with 2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)acetic acid in the presence of acetic anhydride and pyridine. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters and their inhibition can lead to increased levels of these neurotransmitters in the brain.

properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

[8-acetyloxy-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]chromen-7-yl] acetate

InChI

InChI=1S/C26H25NO7/c1-14-18-11-12-22(32-15(2)28)25(33-16(3)29)24(18)34-26(31)20(14)13-23(30)27-21-10-6-8-17-7-4-5-9-19(17)21/h4-5,7,9,11-12,21H,6,8,10,13H2,1-3H3,(H,27,30)

InChI Key

SJGUTVFKEGYLJI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC(=O)NC3CCCC4=CC=CC=C34

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC(=O)NC3CCCC4=CC=CC=C34

Origin of Product

United States

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